molecular formula C12H25N3 B11795107 2-(2-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine

2-(2-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine

Cat. No.: B11795107
M. Wt: 211.35 g/mol
InChI Key: VETJPSLYWXXMPG-UHFFFAOYSA-N
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Description

2-(2-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine typically involves the reaction of piperidine derivatives with cyclopropylmethylamine. The reaction conditions often include the use of solvents such as dichloromethane and ligroine, with temperatures maintained around 67-70°C for optimal results .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced safety measures and equipment to handle the reagents and maintain the required temperatures and pressures. The use of automated systems for mixing and monitoring the reactions can improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, reduction may yield amines, and substitution reactions may produce various substituted piperidine derivatives .

Scientific Research Applications

2-(2-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-(2-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine include other piperidine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which includes the cyclopropylmethyl group. This unique structural feature may confer distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C12H25N3

Molecular Weight

211.35 g/mol

IUPAC Name

2-[2-[(cyclopropylmethylamino)methyl]piperidin-1-yl]ethanamine

InChI

InChI=1S/C12H25N3/c13-6-8-15-7-2-1-3-12(15)10-14-9-11-4-5-11/h11-12,14H,1-10,13H2

InChI Key

VETJPSLYWXXMPG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CNCC2CC2)CCN

Origin of Product

United States

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